molecular formula C12H20O2 B086377 Neryl acetate CAS No. 141-12-8

Neryl acetate

Cat. No. B086377
CAS RN: 141-12-8
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Neryl acetate can be biosynthesized in recombinant Escherichia coli , which marks the first instance of such a process. This method involves the heterologous expression of alcohol acetyltransferase, ATF1, in a nerol-producing E. coli strain, leading to significant increases in yield when metabolic flux is optimized and supplemented with pyruvate (Zong et al., 2020). Additionally, the enzymatic synthesis of neryl acetate in a solvent-free system using Novozyme 435 demonstrates a green, clean, and efficient process suitable for the perfume and flavor industries, achieving high conversion rates and selectivity (Jiang & Cheng, 2020).

Molecular Structure Analysis

The molecular structure of neryl acetate, like other terpene derivatives, can be modified through chemical reactions such as asymmetric dihydroxylation and oxidative cyclization , which involve the introduction of functional groups or the formation of cyclic structures. These modifications can affect the compound's reactivity and physical properties, showcasing the complex interplay between structure and function in organic molecules (Vidari et al., 1993; Champdoré et al., 1998).

Chemical Reactions and Properties

Neryl acetate participates in various chemical reactions, including esterification and aldol condensation , which are essential for its synthesis and modification. The use of solid superacid for the esterification of neryl acetate demonstrates the effectiveness of heterogeneous catalysts in facilitating such chemical transformations (Xian, 2001).

Scientific Research Applications

  • Biosynthesis in E. coli

    Zong et al. (2020) reported on the successful biosynthesis of neryl acetate in Escherichia coli, which has implications for its production in food, agriculture, and cosmetics. They achieved a significant increase in yield through metabolic engineering, suggesting a novel method for neryl acetate biosynthesis (Zong et al., 2020).

  • Insecticidal Activity

    Rodrigues et al. (2020) explored the bioinsecticidal potential of neryl acetate against Drosophila melanogaster and Reticulitermes chinensis Snyder. QSAR modeling and docking studies showed that neryl acetate had low interaction energy against the active site of acetylcholinesterase, suggesting its potential as a pesticide candidate (Rodrigues et al., 2020).

  • Asymmetric Dihydroxylation

    Vidari et al. (1993) studied the asymmetric dihydroxylation of neryl acetate, which showed high enantioselectivity. This research contributes to the understanding of chemical reactions involving neryl acetate and its derivatives (Vidari et al., 1993).

  • Essential Oil Component

    Hamilton et al. (2005) identified neryl acetate as a component in the headspace volatiles of adult male Frankliniella occidentalis, not present in females. This discovery is significant for understanding insect behavior and pheromone communication (Hamilton et al., 2005).

  • Enzymatic Synthesis

    Jiang and Cheng (2020) demonstrated the use of Novozyme 435 for the enzymatic synthesis of neryl acetate in a solvent-free system. This method offers a green, clean, and useful process for the perfume and flavor industries (Jiang & Cheng, 2020).

  • Antimicrobial Activity

    Juliano et al. (2018) evaluated the antimicrobial activity of essential oils containing neryl acetate. They found significant antimicrobial properties, suggesting its potential in therapeutic applications (Juliano et al., 2018).

  • Role in Skin Barrier Formation

    Lemaire et al. (2022) investigated the role of neryl acetate in skin barrier formation. They found that neryl acetate mediates a large part of Corsican Helichrysum Italicum essential oil activity on skin barrier formation (Lemaire et al., 2022).

  • Potential Antidepressant

    Avram et al. (2021) investigated the antidepressant effect of neryl acetate using bioinformatics methods. They suggested its efficiency as an antidepressant and neuroleptic (Avram et al., 2021).

Safety And Hazards

Neryl acetate may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of skin irritation or rash, medical advice should be sought .

properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQPQRQIQDZMP-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COC(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047068
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/sweet, floral odour
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.905-0.914
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Neryl acetate

CAS RN

141-12-8
Record name Neryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nerol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neryl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neryl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF82IJU18H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neryl acetate
Reactant of Route 2
Reactant of Route 2
Neryl acetate
Reactant of Route 3
Reactant of Route 3
Neryl acetate
Reactant of Route 4
Reactant of Route 4
Neryl acetate
Reactant of Route 5
Reactant of Route 5
Neryl acetate
Reactant of Route 6
Reactant of Route 6
Neryl acetate

Citations

For This Compound
6,770
Citations
M de Champdoré, M Lasalvia, V Piccialli - Tetrahedron letters, 1998 - Elsevier
OsO 4 catalyzes the oxidative cyclization of the 1,5-dienes geranyl acetate (1) and neryl acetate (2) to the cis-2,5-bis(hydroxymethyl)tetrahydrofurans 3 and 4 respectively, in the …
Number of citations: 82 www.sciencedirect.com
Z Zong, S Zhang, M Zhen, N Xu, D Li, C Wang… - Biochemical …, 2020 - Elsevier
… Neryl acetate, a monoterpenoid derivate originated from … In this study, neryl acetate was biosynthesized in recombinant … ± 0.014 mg/L of neryl acetate. Further overexpression of tHMG1, …
Number of citations: 5 www.sciencedirect.com
G Lemaire, M Olivero, V Rouquet, A Moga, A Pagnon… - Plos one, 2023 - journals.plos.org
… is characterized by high concentrations of neryl acetate, and we previously demonstrated that … The biological activities of HIEO and neryl acetate (NA) were compared to identify how NA …
Number of citations: 4 journals.plos.org
RCF Zeferino, VAA Piaia, VT Orso, VM Pinheiro… - Journal of Industrial and …, 2022 - Elsevier
… synthesize neryl acetate … neryl acetate chemical structure was confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy. The variables effect on the neryl acetate …
Number of citations: 4 www.sciencedirect.com
W Sun, J Xiong, H Xu, M Ma, Y Hu - Food Science and Technology, 2022 - SciELO Brasil
… However, this reaction system made the separation of neryl acetate more difficult. Therefore, it is an urgent problem to explore a new preparation method of neryl acetate. …
Number of citations: 2 www.scielo.br
G Nan, L Zhang, Z Liu, Y Liu, Y Du, H Zhao… - Journal of Analytical …, 2021 - hindawi.com
… Based on the related literature, p-cymene and neryl acetate … Together with neryl acetate, it was also claimed to be the main … that the contents of p-cymene, thymol, neryl acetate, and …
Number of citations: 3 www.hindawi.com
C Jiang - Open Access Library Journal, 2020 - scirp.org
… Neryl acetate has a very sweet, floral, orange-blossom and … Neryl acetate can be prepared by esterification of nerol with … 435 catalysed synthesis of neryl acetate in solvent free …
Number of citations: 2 www.scirp.org
F Sefidkon, A Jalili, T Mirhaji - Flavour and Fragrance Journal, 2002 - Wiley Online Library
… The main components of this oil were neryl acetate (13.4%), bornyl acetate (10.9%), trans-verbenol (9.9%), lavandulol (8.8%), linalool (6.9%), 1,8-cineole (6.5%) and geranyl acetate (…
Number of citations: 107 onlinelibrary.wiley.com
SA Elsharif, A Buettner - Journal of agricultural and food chemistry, 2016 - ACS Publications
… As discussed above, neryl acetate, with a relatively high odor threshold among its derivatives (96 … Interestingly, the smell of neryl acetate has been previously described as rose-like. (14) …
Number of citations: 41 pubs.acs.org
A Bianchini, P Tomi, J Costa… - Flavour and fragrance …, 2001 - Wiley Online Library
… and Corsican oils were found to contain neryl acetate as predominant compound, with amounts … of flowering (higher contents of neryl acetate). Copyright © 2001 John Wiley & Sons, Ltd. …
Number of citations: 107 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.